
Acetic acid;propane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;propane-1,2-diamine is an organic compound that combines the properties of acetic acid and propane-1,2-diamine Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its use in vinegar and as a chemical reagentThis compound is used in various chemical processes, including as a bidentate ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetic acid;propane-1,2-diamine can be synthesized through the ammonolysis of 1,2-dichloropropane. The reaction involves the following steps : [ \text{CH}_3\text{CHClCH}_2\text{Cl} + 4\text{NH}_3 \rightarrow \text{CH}_3\text{CH(NH}_2\text{)CH}_2\text{NH}_2 + 2\text{NH}_4\text{Cl} ] This method allows for the use of waste chloro-organic compounds to form useful amines using inexpensive and readily available ammonia.
Industrial Production Methods
Industrially, the compound is produced using the same ammonolysis process. The racemic mixture of this chiral compound can be separated into enantiomers by converting it into diastereomeric tartaric acid ammonium salts. After purification, the diamine can be regenerated by treating the ammonium salt with sodium hydroxide .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;propane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include amides, nitriles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Acetic acid;propane-1,2-diamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of acetic acid;propane-1,2-diamine involves several steps:
Deprotonation: The amine groups can be deprotonated under basic conditions.
Nucleophilic Reaction: The compound can act as a nucleophile, reacting with electrophiles such as carboxylates or acyl chlorides.
Proton Transfer: Proton transfer steps are involved in the formation of amides or other derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine: A simpler diamine with two amine groups attached to adjacent carbon atoms.
1,3-Diaminopropane: Similar to propane-1,2-diamine but with amine groups on the first and third carbon atoms.
Isophorone diamine: A cycloaliphatic diamine used in similar applications.
Uniqueness
Acetic acid;propane-1,2-diamine is unique due to its chiral nature and its ability to form stable metal complexes as a bidentate ligand. This property makes it particularly valuable in coordination chemistry and industrial applications .
Propriétés
Numéro CAS |
60077-07-8 |
|---|---|
Formule moléculaire |
C7H18N2O4 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
acetic acid;propane-1,2-diamine |
InChI |
InChI=1S/C3H10N2.2C2H4O2/c1-3(5)2-4;2*1-2(3)4/h3H,2,4-5H2,1H3;2*1H3,(H,3,4) |
Clé InChI |
QWSOGKQKELMGCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)N.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



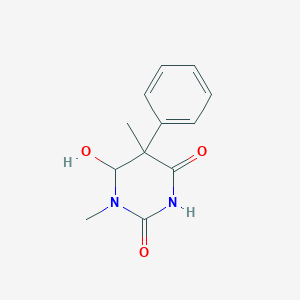
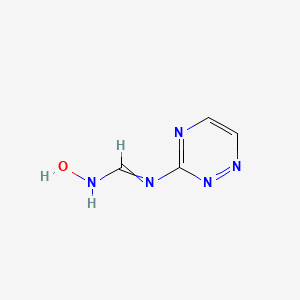
![Bicyclo[3.3.3]undecane-2,6-dione](/img/structure/B14595400.png)
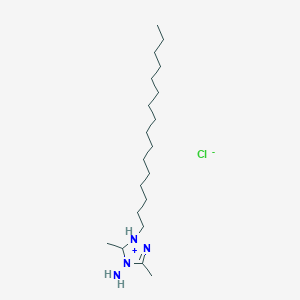
![3,3'-[Sulfonyldi(4,1-phenylene)]bis(2-phenylquinazolin-4(3H)-one)](/img/structure/B14595412.png)
![1-[(3,4-Dichlorophenyl)(diphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14595424.png)
![Methyl 2-[(E)-{4-[benzyl(ethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14595425.png)

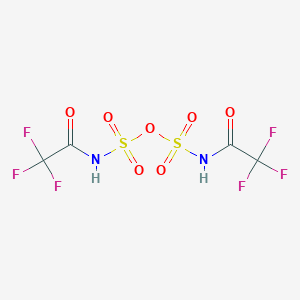


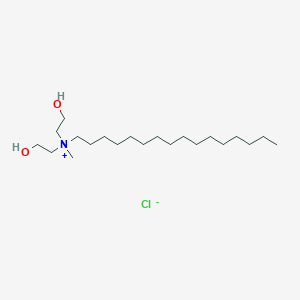
![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
